5-Chloro-1-iodo-2-methyl-3-nitrobenzene
Overview
Description
5-Chloro-1-iodo-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5ClINO2. It is a derivative of benzene, featuring chloro, iodo, methyl, and nitro substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-3-nitroaniline followed by diazotization and subsequent iodination. The nitration step is usually carried out using a mixture of nitric acid and sulfuric acid, while the diazotization involves sodium nitrite and hydrochloric acid, and the iodination is performed using potassium iodide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-iodo-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing groups like nitro and chloro, which direct incoming electrophiles to specific positions on the aromatic ring.
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles under suitable conditions, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Diazotization: Sodium nitrite and hydrochloric acid.
Iodination: Potassium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while nucleophilic substitution can produce a variety of substituted benzenes.
Scientific Research Applications
5-Chloro-1-iodo-2-methyl-3-nitrobenzene is used in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic substitution. The chloro and iodo groups also influence the reactivity and orientation of reactions on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-3-nitrobenzene
- 1-Iodo-2-methyl-3-nitrobenzene
- 5-Bromo-1-iodo-2-methyl-3-nitrobenzene
Uniqueness
5-Chloro-1-iodo-2-methyl-3-nitrobenzene is unique due to the presence of both chloro and iodo substituents, which provide distinct reactivity patterns compared to other similar compounds. The combination of these substituents allows for selective reactions and the formation of specific products that are not easily accessible with other compounds .
Properties
IUPAC Name |
5-chloro-1-iodo-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRZNGSAWDQNSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444509 | |
Record name | 5-Chloro-1-iodo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294190-16-2 | |
Record name | 5-Chloro-1-iodo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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